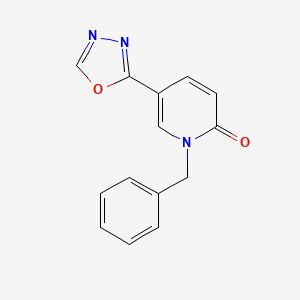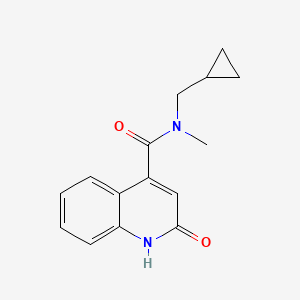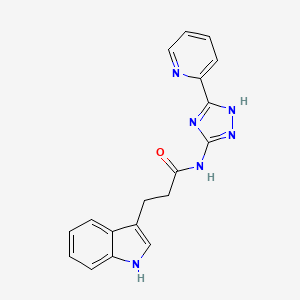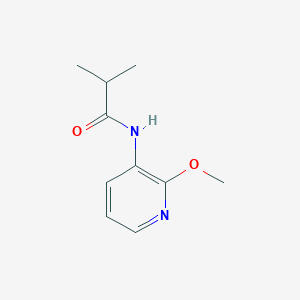
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone, also known as 4-ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a precursor to the synthesis of fentanyl, a potent opioid analgesic. However, the focus of
Wirkmechanismus
The mechanism of action of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is not fully understood. However, it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. This means that it binds to the mu-opioid receptor in the brain and spinal cord, resulting in pain relief and other physiological effects.
Biochemical and Physiological Effects
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been shown to have potent analgesic effects in animal studies. It has also been shown to have sedative and respiratory depressant effects, similar to other opioid analgesics. Additionally, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been shown to have antitussive effects, meaning it can suppress coughing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying opioid receptors and developing new opioid analgesics. However, one limitation of using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is its potential for abuse and dependence. Therefore, it is important to handle this compound with caution and follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for research involving (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone. One direction is the development of new opioid analgesics that are more potent and selective than fentanyl. Another direction is the study of the structural and functional properties of opioid receptors using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone as a ligand. Additionally, researchers could investigate the potential therapeutic applications of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone beyond its role as an opioid receptor agonist.
In conclusion, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is a chemical compound with significant potential for scientific research applications. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and developing new opioid analgesics. However, it is important to handle this compound with caution due to its potential for abuse and dependence. Future research involving (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone could lead to the development of new drugs and a better understanding of the mechanisms underlying opioid receptor function.
Synthesemethoden
The synthesis of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone involves the reaction of aniline with piperidine to form N-phenylpiperidine. This intermediate is then reacted with 2-fluorobenzoyl chloride to form (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone. The synthetic process is well-established and has been described in several scientific publications.
Wissenschaftliche Forschungsanwendungen
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been used in various scientific research studies, including the development of new drugs and the study of opioid receptors. For example, researchers have used (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone as a starting material to synthesize new opioid analgesics that are more potent and selective than fentanyl. Additionally, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been used to study the binding affinity of opioid receptors and to develop new opioid receptor ligands.
Eigenschaften
IUPAC Name |
(4-anilinopiperidin-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)21-12-10-15(11-13-21)20-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRAIJZPADLXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)

![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)




![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)



